Non-Hemolytic Profile of Dermaseptin-5 Contrasts with Hemolytic Dermaseptin-S4 in a Direct Head-to-Head Study
In the foundational head-to-head comparison of dermaseptins S1 through S5, Dermaseptin-5 (S5) was found to be devoid of hemolytic activity against healthy rabbit erythrocytes, whereas Dermaseptin-S4 caused lysis of erythrocytes at micromolar concentrations under identical assay conditions [1]. This differential hemolytic profile is the single most important safety-relevant distinction within the dermaseptin family and directly determines suitability for applications where systemic or topical exposure to mammalian cells is anticipated [1].
| Evidence Dimension | Hemolytic activity against healthy rabbit erythrocytes |
|---|---|
| Target Compound Data | No hemolytic activity (devoid of erythrocyte lysis) |
| Comparator Or Baseline | Dermaseptin-S4: causes erythrocyte lysis at micromolar concentrations |
| Quantified Difference | Qualitative (non-hemolytic vs. hemolytic at µM range); Dermaseptin-5 shows zero hemolysis under conditions where Dermaseptin-S4 is lytic |
| Conditions | In vitro hemolysis assay using healthy rabbit erythrocytes; peptides synthesized, purified to homogeneity, and evaluated in parallel (Mor et al., J Biol Chem, 1994) |
Why This Matters
For procurement decisions involving antimicrobial peptide candidates intended for therapeutic development, the absence of hemolytic activity in Dermaseptin-5 eliminates a key toxicity liability present in Dermaseptin-S4, reducing the need for additional derivatization to mitigate erythrocyte damage.
- [1] Mor A, Hani K, Nicolas P. The vertebrate peptide antibiotics dermaseptins have overlapping structural features but target specific microorganisms. J Biol Chem. 1994 Dec 16;269(50):31635-31641. PMID: 7989335. View Source
